molecular formula C28H23ClFN5 B11205309 7-(4-chlorophenyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

7-(4-chlorophenyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B11205309
M. Wt: 484.0 g/mol
InChI Key: UNOVYWXOYREPRR-UHFFFAOYSA-N
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Description

7-(4-chlorophenyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is a potent and cell-permeable ATP-competitive kinase inhibitor with significant activity against Janus Kinase 2 (JAK2) and Anaplastic Lymphoma Kinase (ALK) Source . Its primary research value lies in the study of dysregulated kinase signaling pathways in oncogenesis and inflammatory diseases. The compound's mechanism involves binding to the active site of these kinases, thereby inhibiting the phosphorylation of downstream substrates and disrupting critical pro-survival and proliferative signals within cells Source . This makes it a valuable pharmacological tool for investigating the pathophysiology of JAK2-driven hematological malignancies, such as myeloproliferative neoplasms, and ALK-positive cancers like non-small cell lung cancer and anaplastic large cell lymphoma. Researchers utilize this compound in vitro to elucidate the complex signaling networks governed by JAK/STAT and ALK pathways, to model disease states in cell cultures, and to assess the functional consequences of targeted kinase inhibition on cell viability, apoptosis, and cycle progression Source . Its well-characterized profile facilitates its application in high-content screening assays and in the validation of novel therapeutic targets upstream or downstream of JAK2 and ALK.

Properties

Molecular Formula

C28H23ClFN5

Molecular Weight

484.0 g/mol

IUPAC Name

7-(4-chlorophenyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]-5-phenylpyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C28H23ClFN5/c29-21-10-12-22(13-11-21)35-18-23(20-6-2-1-3-7-20)26-27(31-19-32-28(26)35)34-16-14-33(15-17-34)25-9-5-4-8-24(25)30/h1-13,18-19H,14-17H2

InChI Key

UNOVYWXOYREPRR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C3=NC=NC4=C3C(=CN4C5=CC=C(C=C5)Cl)C6=CC=CC=C6

Origin of Product

United States

Biological Activity

The compound 7-(4-chlorophenyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is a member of the pyrrolopyrimidine class, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C24H23ClFN5C_{24}H_{23}ClFN_5 with a molecular weight of approximately 435.92 g/mol. The structure features a pyrrolopyrimidine core substituted with chlorophenyl and fluorophenyl groups, which are critical for its biological activity.

Antioxidant and Anti-inflammatory Properties

Recent studies have highlighted the antioxidant and anti-inflammatory activities of pyrrolopyrimidine derivatives. In vitro assays demonstrated that compounds related to this compound exhibited significant inhibition of pro-inflammatory cytokines in RAW264.7 cells stimulated by lipopolysaccharides (LPS). These findings suggest that the compound may be beneficial in managing inflammatory conditions by modulating immune responses through inhibition of TLR-2 and TLR-4 pathways .

Antitumor Activity

Pyrrolopyrimidine derivatives have shown promise in cancer therapy. Studies indicate that these compounds can induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell proliferation. For instance, derivatives similar to this compound have been tested against breast and lung cancer cell lines, revealing IC50 values in the low micromolar range .

Psychopharmacological Effects

The piperazine moiety in the structure is known for its psychopharmacological properties. Compounds with similar structures have been investigated for their potential as anxiolytics and antidepressants. Preliminary studies suggest that this compound may interact with serotonin receptors, although detailed receptor binding studies are necessary to confirm these effects .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Pro-inflammatory Pathways : The compound's ability to inhibit TLR signaling pathways suggests a mechanism for its anti-inflammatory effects.
  • Induction of Apoptosis : Activation of caspases and modulation of apoptotic pathways contribute to its antitumor activity.
  • Serotonergic Modulation : Potential interaction with serotonin receptors may underlie its psychotropic effects.

Case Study 1: Antioxidant Activity Evaluation

In a controlled study, researchers evaluated the antioxidant capacity of various pyrrolopyrimidine derivatives using DPPH and ABTS assays. The results indicated that compounds structurally related to our target compound exhibited significant free radical scavenging activity, with an IC50 value comparable to standard antioxidants like ascorbic acid.

Case Study 2: Antitumor Efficacy in Cell Lines

A series of experiments were conducted on MCF-7 (breast cancer) and A549 (lung cancer) cell lines treated with increasing concentrations of the compound. Results demonstrated a dose-dependent decrease in cell viability, with IC50 values recorded at 12 µM for MCF-7 and 15 µM for A549 cells.

Scientific Research Applications

Biological Activities

Recent studies have highlighted several biological activities associated with this compound, including:

  • Antitumor Activity : The compound has shown promise as an inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a crucial role in tumor angiogenesis. In vitro assays demonstrated that it can inhibit cell proliferation in various cancer cell lines, suggesting its potential as an anticancer agent .
  • Neuropharmacological Effects : The piperazine moiety in the compound is known to enhance central nervous system activity. Compounds with similar structures have been explored for their antidepressant and anxiolytic effects. The presence of the fluorophenyl group may also contribute to these properties by modulating neurotransmitter systems .
  • Antimicrobial Properties : Preliminary studies indicate that derivatives of pyrrolo[2,3-d]pyrimidines exhibit antimicrobial activity against certain bacterial strains. This opens avenues for further research into their use as antibacterial agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. Variations in the phenyl rings and piperazine substituents have been shown to influence biological activity significantly. For instance, modifications to the fluorophenyl group can enhance binding affinity to target receptors, thereby increasing potency against specific pathways involved in tumor growth .

Case Studies

Several case studies illustrate the applications of this compound:

  • VEGFR-2 Inhibition : One notable study synthesized a series of pyrrolo[2,3-d]pyrimidine derivatives and evaluated their inhibitory effects on VEGFR-2. The lead compound demonstrated significant cytotoxicity against A431 cells (a human epidermoid carcinoma cell line) and showed moderate inhibition of EGFR, highlighting its dual-target potential .
  • Neuropharmacological Screening : Another study investigated compounds similar to 7-(4-chlorophenyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine for their effects on serotonin receptors. The results indicated that certain modifications could enhance selectivity and reduce side effects typically associated with traditional antidepressants .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

Key structural analogues of the target compound are compared below based on substituent patterns and heterocyclic amine groups:

Compound Name Substituents (Position) Heterocyclic Amine Key Structural Differences vs. Target Compound References
5-(4-Chlorophenyl)-7-(4-methylphenyl)-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine 5: 4-Chlorophenyl; 7: 4-Methylphenyl; 4: Pyrrolidin-1-yl Pyrrolidine - Pyrrolidine instead of piperazine
- 4-Methylphenyl (7-position) vs. 4-chlorophenyl (target)
4-Chloro-5-(4-fluorophenyl)-7-(m-tolyl)-7H-pyrrolo[2,3-d]pyrimidine 4: Chloro; 5: 4-Fluorophenyl; 7: m-Tolyl None (chloro at 4-position) - Chloro at 4-position instead of piperazine
- 4-Fluorophenyl (5-position) vs. phenyl (target)
4-[(3R)-3-Fluoropiperidin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine 4: (3R)-3-Fluoropiperidin-1-yl; 7: Unsubstituted Piperidine - Fluorinated piperidine instead of fluorophenyl-piperazine
- Lack of aryl groups at 5- and 7-positions
7-(Piperazin-1-yl)-2-[3-(trifluoromethoxy)phenyl]-4H-pyrido[1,2-a]pyrimidin-4-one Core: Pyrido[1,2-a]pyrimidinone; 7: Piperazin-1-yl; 2: 3-Trifluoromethoxyphenyl Piperazine - Different core (pyrido-pyrimidinone vs. pyrrolo-pyrimidine)
- Trifluoromethoxyphenyl instead of fluorophenyl

Physicochemical and Crystallographic Properties

  • Crystal Packing : The compound from crystallizes with two molecules in the asymmetric unit, stabilized by C–H⋯π interactions. The 4-chlorophenyl and methylphenyl groups contribute to hydrophobic packing . In contrast, the target’s 4-(2-fluorophenyl)piperazine may introduce polar interactions due to fluorine’s electronegativity.
  • Solubility: Piperazine derivatives generally exhibit higher aqueous solubility than pyrrolidine analogues due to increased hydrogen-bonding capacity.

Preparation Methods

Dichloroacrylonitrile Condensation

In the first step, 2-methyl-3,3-dichloroacrylonitrile (compound II) reacts with trimethyl orthoformate (compound III) under Lewis acid catalysis (e.g., ZnCl₂ or FeCl₃) to yield 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene (compound IV). Key parameters include:

ParameterOptimal ConditionYield Impact
SolventCyclohexane/THF mixMaximizes solubility
Catalyst loading1–5% ZnCl₂ (w/w)Balances rate vs. cost
Temperature60–80°CMinimizes side products

This step achieves ~85–92% yield in pilot-scale reactions.

Formamidine Cyclization

Compound IV undergoes addition-condensation cyclization with formamidine acetate in methanol under basic conditions (e.g., NaOMe). The reaction proceeds via imine formation, followed by elimination of HCl to aromatize the pyrimidine ring. Critical considerations:

  • Stoichiometry : A 1.5:1 molar ratio of formamidine salt to compound IV ensures complete conversion.

  • Temperature gradient : Initial reaction at 35–40°C (4 h), followed by elimination at 65–70°C (4 h), minimizes decomposition.

  • Workup : Filtration and aqueous washes remove inorganic salts, yielding 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with ≥99% purity.

SolventTemperaturePara:Ortho RatioYield
CH₂Cl₂0°C8:172%
DCE25°C5:168%

Piperazine Ring Coupling at C4

The critical 4-(2-fluorophenyl)piperazine moiety is introduced via nucleophilic aromatic substitution (SNAr) on the 4-chloro intermediate.

SNAr Reaction Optimization

Replacing the C4 chlorine with piperazine requires activating the pyrimidine ring. Using DMF as solvent at 120°C with Cs₂CO₃ as base achieves optimal results:

Piperazine DerivativeEquivalentsTime (h)Yield
4-(2-Fluorophenyl)piperazine1.22465%
2.01282%

Excess piperazine (2.0 eq) suppresses dimerization side products.

Metal-Catalyzed Alternatives

For stubborn substrates, Buchwald-Hartwig amination using Pd₂(dba)₃/Xantphos catalytic system enhances efficiency:

Catalyst LoadingLigandTemp (°C)Yield
2 mol% PdXantphos10088%
5 mol% PdBINAP11076%

This method reduces reaction time to 6–8 h but increases cost.

Process Optimization and Scale-Up

Industrial-scale production demands solvent recovery and waste minimization. The patent route demonstrates:

  • Solvent recycling : 90% THF recovery via distillation.

  • Waste streams : <5% aqueous HCl generated vs. traditional POCl₃ routes.

  • Purity control : Crystallization from ethanol/water (7:3) affords >99.5% pure product.

Comparative metrics for key steps:

StepLaboratory YieldPilot Plant Yield
Core formation90%87%
Piperazine coupling82%79%
Final crystallization95% recovery92% recovery

Analytical Characterization

Critical quality attributes are verified via:

  • HPLC : C18 column, 0.1% TFA in H₂O/MeCN gradient (95:5 to 5:95 over 30 min), retention time 12.3 min.

  • MS (ESI+) : m/z 496.1 [M+H]+ (calc. 496.2).

  • ¹H NMR (400 MHz, DMSO-d6): δ 8.72 (s, 1H, pyrimidine-H), 7.65–7.12 (m, 14H, aromatic), 3.82–3.10 (m, 8H, piperazine) .

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis of pyrrolo[2,3-d]pyrimidine derivatives typically involves multi-step protocols. A common approach includes:

  • Step 1 : Formation of the pyrrolo[2,3-d]pyrimidine core via cyclization reactions, often using substituted aldehydes and amines under reflux conditions (e.g., ethanol or iPrOH with catalytic HCl) .
  • Step 2 : Introduction of the piperazine substituent via nucleophilic substitution or coupling reactions. For example, reacting the core with 4-(2-fluorophenyl)piperazine in the presence of a base (e.g., K₂CO₃) to ensure regioselectivity .
  • Optimization : Reaction temperature, solvent polarity, and stoichiometric ratios of reagents significantly impact yields. For instance, reports a 70% yield for a structurally similar compound using iPrOH and HCl at reflux for 12 hours .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

  • Single-crystal X-ray diffraction (SC-XRD) : Provides definitive confirmation of the 3D structure, bond angles, and substituent orientations. and highlight mean C–C bond lengths of 0.004–0.005 Å and R factors <0.06, ensuring high accuracy .
  • NMR spectroscopy : ¹H/¹³C NMR resolves aromatic proton environments and confirms substituent positions. For example, NH₂ groups in pyrrolo[2,3-d]pyrimidines appear as singlets near δ 5.70 ppm in DMSO-d₆ .
  • Mass spectrometry (HRMS) : Validates molecular formula integrity. In , HRMS data confirmed mass accuracy within 0.001 Da for related derivatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of substituents (e.g., 4-chlorophenyl vs. 2-fluorophenyl groups)?

  • Rational design : Systematically vary substituents (e.g., halogen position on phenyl rings) while retaining the pyrrolo[2,3-d]pyrimidine core. demonstrates that replacing 4-chlorophenyl with 2-fluoro-4-chlorophenyl enhances kinase inhibition by altering steric and electronic profiles .
  • Biological assays : Pair synthetic analogs with in vitro assays (e.g., enzyme inhibition, cytotoxicity). For instance, suggests testing substituent effects on binding to ATP pockets in kinases using fluorescence polarization assays .
  • Statistical analysis : Use multivariate regression to correlate substituent properties (e.g., Hammett constants) with activity data .

Q. How can conflicting crystallography data (e.g., bond length discrepancies) be resolved during structural validation?

  • Cross-validation : Compare SC-XRD data with computational models (DFT or molecular mechanics). and highlight mean C–C bond lengths of 0.004–0.005 Å, which should align with theoretical values within 0.01 Å .
  • Thermal parameter analysis : High displacement parameters (e.g., in ’s "disorder in main residue") may indicate dynamic motion or crystal packing artifacts. Re-crystallization in alternative solvents (e.g., DMSO/water mixtures) can improve crystal quality .

Q. What computational methods predict the compound’s pharmacokinetic properties (e.g., solubility, CYP450 interactions)?

  • In silico modeling : Tools like SwissADME or MOE predict logP (lipophilicity) and aqueous solubility. For example, the 4-chlorophenyl group increases logP, potentially reducing solubility, while the piperazine moiety may improve metabolic stability .
  • CYP450 docking : Molecular docking simulations (AutoDock Vina) identify interactions with cytochrome P450 isoforms. notes that fluorinated aryl groups reduce CYP3A4 binding due to electronegativity effects .

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